molecular formula C27H37N3O7S B021623 Darunavir-d9 CAS No. 1133378-37-6

Darunavir-d9

Cat. No. B021623
M. Wt: 556.7 g/mol
InChI Key: CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Darunavir, a key HIV-1 protease inhibitor, plays a significant role in treating HIV/AIDS by targeting the virus's protease enzyme, crucial for its replication. The synthesis of Darunavir and its analogs, such as Darunavir-d9, involves complex chemical processes that aim to improve its efficacy and stability against HIV protease.

Synthesis Analysis

The synthesis of Darunavir's key subunit, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, utilizes commercially available sugar derivatives, highlighting a stepwise approach involving stereoselective hydrogenation and Baeyer-Villiger oxidation (Ghosh, Markad, & Robinson, 2020). Another method derives this intermediate from monopotassium isocitrate, emphasizing efficiency and yield optimization in the synthesis process (Moore, Stringham, Teager, & Yue, 2016).

Molecular Structure Analysis

The molecular interaction studies between Darunavir and proteins like bovine serum albumin (BSA) utilize multi-spectroscopic techniques, revealing insights into the binding mechanisms and the impact of molecular structure on drug efficacy (Shi, Zhou, Lou, & Pan, 2018). These studies are crucial for understanding how Darunavir's molecular structure contributes to its antiviral activity.

Chemical Reactions and Properties

Research into Darunavir's polymorphic stability under various conditions provides insight into its chemical properties and reactions, crucial for ensuring its efficacy and safety in drug formulations (Côrrea, Perissinato, Serra, Trevisan, & Salgado, 2016).

Physical Properties Analysis

The study of Darunavir's physical properties, such as its interaction with calf thymus DNA, offers a glimpse into its absorption and mechanism of action at the molecular level, highlighting the drug's groove binding mode and its implications for antiviral efficacy (Shi, Zhou, Lou, & Pan, 2018).

Chemical Properties Analysis

LC-MS/MS characterization of Darunavir under stress conditions reveals its chemical stability and the nature of its degradation products, essential for developing stable and effective formulations (Rao, Ramachandra, Sravan, & Khalid, 2014). This analysis is crucial for ensuring the drug's chemical integrity over its shelf life.

Scientific Research Applications

  • HIV-1 Treatment

    • Darunavir-d9 is a second-generation HIV-1-protease inhibitor . It plays a pivotal role in treating HIV-1 infection by functioning as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It effectively thwarts the activity of the HIV-1 reverse transcriptase enzyme, leading to the successful suppression of HIV-1 replication .
    • The mode of action for Darunavir-d9 centers around blocking the activity of the HIV-1 reverse transcriptase enzyme. This enzyme plays a crucial role in HIV-1 replication, and by binding to it, Darunavir-d9 effectively hinders its function, preventing the virus from replicating .
    • The results of using Darunavir-d9 in HIV-1 treatment have been promising. It has been instrumental in numerous scientific research studies, helping researchers delve into the mechanism of action of the HIV-1 reverse transcriptase enzyme, as well as the impact of Darunavir-d9 on HIV-1 replication .
  • Treatment of HIV-Associated Neurological Disorders (HAND)

    • Darunavir has been approved for therapy of HIV-infected patients, but its efficacy in the treatment of HAND is limited due to the low penetration through the blood−brain barrier (BBB) .
    • To address this issue, researchers have developed luminescent PLGA nanoparticles for the delivery of Darunavir to the brain. These nanoparticles improve the transport of Darunavir through the BBB, providing optical monitoring of drug delivery within the CNS .
    • The assay on the BBB artificial model showed that a larger amount of Darunavir was able to cross BBB when incorporated in the PLGA nanoparticles and to exert an enhanced inhibition of matrix metalloproteinase-9 (MMP-9) expression levels with respect to free Darunavir .
  • Bladder Cancer Research

    • A study explored the therapeutic efficacy of Darunavir against UM-UC-5 bladder cancer cells . Through a comprehensive assessment of their individual and combined effects across diverse time intervals, Darunavir was found to exhibit effectiveness .
    • The study employed a comprehensive assessment of the individual and combined effects of Darunavir, Rilpivirine, and Etravirine across diverse time intervals .
    • The results indicated that Darunavir exhibits the least effectiveness with the lowest IC 50 of 25.6 µM .
  • Internal Standard for Quantification

    • Darunavir-d9 is used as an internal standard for the quantification of darunavir by GC- or LC-MS . It helps in accurately measuring the concentration of darunavir in a given sample .
    • The method involves using Darunavir-d9 as a reference compound in mass spectrometry. The known quantity of Darunavir-d9 allows for the precise quantification of darunavir in the sample .
    • This application is crucial in pharmacokinetic studies and therapeutic drug monitoring where accurate quantification of darunavir is required .
  • Potential Treatment for SARS-CoV-2

    • Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection .
    • The method of application involves using darunavir as part of a combination therapy for treating COVID-19 .
    • The results of these studies are still pending as clinical trials are underway .
  • Metabolism Study

    • Darunavir is primarily metabolized by cytochrome P450 (CYP) 3A4 . Studying the interaction of Darunavir-d9 with this enzyme can provide insights into the drug’s metabolism, which is crucial for understanding its pharmacokinetics, efficacy, and side effects .
    • The method involves studying the interaction of Darunavir-d9 with the CYP3A4 enzyme in in vitro settings .
    • The results of such studies can provide valuable information about the drug’s metabolic pathways and can guide dosage adjustments to optimize therapeutic efficacy and minimize side effects .
  • Antiretroviral Treatment

    • Darunavir-d9 is used in the treatment of HIV-1 infection in antiretroviral treatment (ART)-experienced adult patients, including those that have been highly pre-treated . It is also used for the treatment of HIV-1 infection in paediatric patients from the age of 3 years and at least 15 kg body weight .
    • The method involves using Darunavir-d9 as a part of a combination therapy for treating HIV-1 .
    • The results of using Darunavir-d9 in HIV-1 treatment have been promising. It has been instrumental in numerous scientific research studies, helping researchers delve into the mechanism of action of the HIV-1 reverse transcriptase enzyme, as well as the impact of Darunavir-d9 on HIV-1 replication .
  • SARS-CoV-2 Treatment

    • Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection .
    • The method of application involves using darunavir as part of a combination therapy for treating COVID-19 .
    • The results of these studies are still pending as clinical trials are underway .
  • Metabolism Study

    • Darunavir is primarily metabolized by cytochrome P450 (CYP) 3A . Studying the interaction of Darunavir-d9 with this enzyme can provide insights into the drug’s metabolism, which is crucial for understanding its pharmacokinetics, efficacy, and side effects .
    • The method involves studying the interaction of Darunavir-d9 with the CYP3A4 enzyme in in vitro settings .
    • The results of such studies can provide valuable information about the drug’s metabolic pathways and can guide dosage adjustments to optimize therapeutic efficacy and minimize side effects .

Safety And Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Darunavir is being studied as a possible treatment for SARS-CoV-2, the coronavirus responsible for COVID-19, due to in vitro evidence supporting its ability to combat this infection . Clinical trials are underway .

properties

IUPAC Name

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBJHOAVZSMMDJ-SYUAEXFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Darunavir-d9

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Darunavir-d9
Reactant of Route 2
Reactant of Route 2
Darunavir-d9
Reactant of Route 3
Reactant of Route 3
Darunavir-d9
Reactant of Route 4
Reactant of Route 4
Darunavir-d9
Reactant of Route 5
Darunavir-d9
Reactant of Route 6
Darunavir-d9

Citations

For This Compound
17
Citations
D AKILADEVI… - International Journal of …, 2021 - search.ebscohost.com
… analyte and inside norm (Darunavir-d9) were acquired from … (CXP) for darunavir and darunavir-d9-ISTD. The noticed [M+H]+ … m/z 557.2/401.2for darunavir-d9, ISTD The unit goal mode …
Number of citations: 0 search.ebscohost.com
A Fayet, A Béguin, B Zanolari, S Cruchon… - … of Chromatography B, 2009 - Elsevier
Raltegravir (RAL), maraviroc (MVC), darunavir (DRV), and etravirine (ETV) are new antiretroviral agents with significant potential for drug interactions. This work describes a sensitive …
Number of citations: 143 www.sciencedirect.com
A Gupta, P Singhal, PS Shrivastav, M Sanyal - Journal of Chromatography …, 2011 - Elsevier
… Stock solution (500 μg/mL) of the IS was prepared by dissolving 2.5 mg of darunavir-d9 in 5.0 mL of methanol. An aliquot of 20 μL of this solution was further diluted to 10.0 mL in the …
Number of citations: 34 www.sciencedirect.com
T Mishra, PS Shrivastav - The Scientific World Journal, 2014 - hindawi.com
Objectives. HIV protease inhibitors are used in the treatment of patients suffering from AIDS and they act at the final stage of viral replication by interfering with the HIV protease enzyme. …
Number of citations: 29 www.hindawi.com
A Jaiswal - Indian Journal of Chemical Technology (IJCT), 2021 - op.niscpr.res.in
The combination of Darunavir (DRV) and Ritonavir (RTV) at a dose of 800/100mg has exhibit durable efficacy in both untreated and treated HIV positive patients with no observed DRV …
Number of citations: 3 op.niscpr.res.in
DJ Murphy, D Desjardins… - Journal of …, 2014 - academic.oup.com
… , dapivirine-d11, darunavir and darunavir-d9, respectively. Each transition was alternately … and darunavir/darunavir-d9 displayed mean retention times of 2.8 and 2.4 min, respectively. …
Number of citations: 53 academic.oup.com
I Ebrahim, G Maartens, L Wiesner… - Journal of …, 2020 - academic.oup.com
… Darunavir-d9 was used as an internal standard (ISTD). The calibration curves fit quadratic regressions over the range of 30–10 000 ng/mL for darunavir based on the analyte/ISTD peak …
Number of citations: 9 academic.oup.com
A D'Avolio, M Simiele, L Baietto… - Therapeutic drug …, 2010 - journals.lww.com
… Moreover, this method used a very expensive IS (darunavir-d9) that is useful for simultaneous quantification of raltegravir, darunavir and ETV. …
Number of citations: 22 journals.lww.com
AJ Kleinman, C Xu, ML Cottrell… - Frontiers in …, 2020 - frontiersin.org
… Plasma and tissue homogenates were then extracted by protein precipitation with isotopically labeled internal standards (atazanavir-d5 and darunavir-d9 for tissue and plasma, …
Number of citations: 6 www.frontiersin.org
A Fayet Mello - 2010 - serval.unil.ch
… Single step extraction of RAL, MVC, DRV, ETV and RTV from plasma (100 μl) is performed by protein precipitation using 600 μl of acetonitrile, after the addition of 100 μl darunavir-d9 (…
Number of citations: 0 serval.unil.ch

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.